ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate
Description
Properties
Molecular Formula |
C11H11Cl2NO3 |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3,(H,14,16) |
InChI Key |
JDSIJRBVXPRIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate typically involves the reaction of 2,5-dichlorobenzoyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dichlorobenzoic acid.
Reduction: Formation of 2,5-dichloroaniline or 2,5-dichlorobenzyl alcohol.
Substitution: Formation of various substituted glycinates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position on Phenyl Ring: The 2,5-dichloro substitution in the target compound contrasts with 2,6-dichloro (W4R) and 3,4-dichloro (benzoylprop-ethyl). 3,4-Dichloro analogs (e.g., benzoylprop-ethyl) exhibit stronger herbicidal activity due to enhanced electron-withdrawing effects .
Functional Group Variations :
- Carbonyl vs. Sulfonyl/Acetyl : The carbonyl group in the target compound is a stronger hydrogen-bond acceptor than sulfonyl or acetyl groups, influencing receptor interactions .
- Ester vs. Amide : Ethyl esters (target compound) are more hydrolytically labile than amides (e.g., N~2~-sulfonylglycinamide), affecting bioavailability and persistence .
Ester Alkyl Chain :
- Ethyl esters (target compound) generally exhibit slower hydrolysis rates than methyl esters (e.g., W4R), enhancing environmental stability .
Table: Comparative Physicochemical Data
| Property | This compound | Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate | Benzoylprop-ethyl |
|---|---|---|---|
| Molecular Weight (g/mol) | 276.12 | 322.18 | 365.23 |
| LogP (Predicted) | ~3.2 | ~2.8 | ~4.1 |
| Solubility (Water) | Low | Very low | Insoluble |
| Hydrolytic Stability (pH 7) | Moderate (t₁/₂ ~24 h) | High (t₁/₂ >48 h) | Low (t₁/₂ ~6 h) |
Biological Activity
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis Methodology:
The compound is synthesized through the reaction of 2,5-dichlorobenzoyl chloride with ethyl glycinate, typically using triethylamine as a base in dichloromethane at low temperatures (0-5°C) to manage exothermic reactions. The process can be scaled for industrial production while maintaining high yield and purity through recrystallization or chromatography .
Chemical Structure:
The chemical formula for this compound is . Its structure features a dichlorophenyl group that is crucial for its biological activity.
This compound exhibits various biological activities attributed to its ability to interact with specific molecular targets. It can act as an enzyme inhibitor or activator, influencing biochemical pathways by binding to active sites on enzymes or receptors .
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity of various glycine derivatives, revealing that modifications in the phenyl ring significantly affect their efficacy against common pathogens. The presence of electron-withdrawing groups like chlorine enhances activity by increasing lipophilicity and membrane permeability .
- Photoredox Reactions:
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor |
| Ethyl N-(2-chlorophenyl)glycinate | Structure | Moderate antimicrobial activity |
| Ethyl N-(2,4-dichlorophenyl)carbamate | Structure | Antimicrobial effects noted |
Q & A
Q. Table 1: Comparative Synthesis Efficiency
| Method | Yield (%) | Purity (HPLC) | Byproducts Identified |
|---|---|---|---|
| Schotten-Baumann (DCM) | 78–82 | ≥95% | <5% glycine dimer |
| Solid-phase (resin) | 65–70 | 90–92% | Residual resin linker |
Data Contradictions : Higher yields in DCM vs. THF (82% vs. 75%) may stem from improved solubility of the dichlorophenyl intermediate .
Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- NMR : Use -NMR to confirm glycinate backbone (δ 4.2 ppm, ethyl ester quartet) and aromatic protons (δ 7.4–8.1 ppm, dichlorophenyl group) .
- LC-MS : Electrospray ionization (ESI) in positive mode detects [M+H] at m/z 316.0 (calculated for CHClNO) .
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) achieves baseline separation (retention time: 6.8 min) .
Advanced Tip : For trace impurities, hyphenate LC with high-resolution MS (HRMS) to resolve isobaric species (e.g., hydrolyzed glycine derivatives) .
Advanced: How does the dichlorophenyl substituent influence solubility and bioavailability in pharmacological studies?
Answer:
The 2,5-dichloro group enhances lipophilicity (logP ≈ 2.8) but reduces aqueous solubility (0.12 mg/mL in PBS). Strategies to improve bioavailability:
- Salt formation : Sodium or hydrochloride salts increase solubility by 3–5× .
- Prodrug design : Replace ethyl ester with PEGylated moieties to enhance membrane permeability .
Q. Table 2: Comparative Physicochemical Properties
| Derivative | logP | Solubility (mg/mL) | Plasma Stability (t) |
|---|---|---|---|
| Ethyl ester (parent) | 2.8 | 0.12 | 1.2 h |
| Sodium salt | 1.5 | 0.45 | 0.8 h |
| PEGylated prodrug | 1.2 | 1.20 | 4.5 h |
Contradiction Note : Plasma stability inversely correlates with solubility due to esterase susceptibility .
Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?
Case Study : Discrepancies in IC values for carboxylesterase inhibition (reported range: 12–45 µM).
Methodological Solutions :
- Standardize assay conditions : Use recombinant human carboxylesterase-1 (hCE1) vs. animal isoforms to avoid interspecies variability .
- Control for hydrolysis : Pre-incubate compound with esterase-free buffer to quantify active vs. degraded species .
Factorial Design Recommendation : Apply a 2 factorial experiment (pH, temperature, enzyme source) to isolate confounding variables .
Advanced: What computational approaches predict metabolic pathways and toxicity?
Answer:
- In silico metabolism : Use Schrödinger’s QikProp to predict cytochrome P450 (CYP3A4) oxidation sites (C-3 of dichlorophenyl ring) .
- Toxicity screening : Employ Derek Nexus to flag potential hepatotoxicity (structural alerts for chloroaromatic compounds) .
Validation : Cross-reference with in vitro microsomal assays (e.g., rat liver S9 fraction) to confirm predicted metabolites .
Basic: How does this compound compare structurally to other glycinate derivatives in drug discovery?
Q. Table 3: Structural Analogues and Functional Differences
| Compound | Key Modifications | Bioactivity Highlight |
|---|---|---|
| This compound | Dichloro substitution | Carboxylesterase inhibition |
| N-(Diphenylmethylene)glycinate | Bulky diphenyl group | Enhanced CNS penetration |
| Peliglitazar (CAS 331744-64-0) | Methoxyphenoxy linker | PPAR-α/γ dual agonism |
Mechanistic Insight : Dichlorophenyl derivatives exhibit stronger electrophilic character, favoring covalent enzyme interactions .
Advanced: What environmental fate studies are relevant for lab waste management?
Answer:
- Photodegradation : UV-Vis studies show t = 48 h under simulated sunlight (λ = 254 nm), producing chlorinated byproducts .
- Biodegradation : Use OECD 301F assay to quantify 28-day mineralization (≤15%, indicating persistence) .
Mitigation : Incinerate waste at ≥850°C to destroy chlorinated residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
